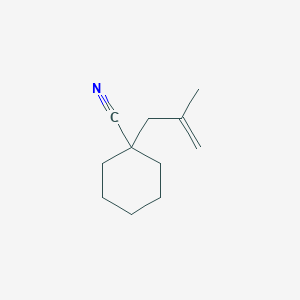

1-(2-Methylprop-2-en-1-yl)cyclohexane-1-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Methylprop-2-en-1-yl)cyclohexane-1-carbonitrile is a useful research compound. Its molecular formula is C11H17N and its molecular weight is 163.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(2-Methylprop-2-en-1-yl)cyclohexane-1-carbonitrile, and how are key intermediates characterized?

- Methodology : Use alkylation or cyclopropanation reactions to introduce the methylpropenyl group onto the cyclohexane-carbonitrile scaffold. For intermediates, employ 1H/13C NMR to confirm regioselectivity (e.g., integration ratios for methylpropenyl protons) and FT-IR to verify nitrile functionality (~2240 cm−1) . X-ray crystallography (as in structurally similar compounds) can resolve stereochemical ambiguities in intermediates .

Q. How can researchers optimize reaction conditions for introducing substituents to the cyclohexane ring without compromising nitrile stability?

- Methodology : Perform kinetic studies under varying temperatures and catalysts (e.g., Lewis acids). Monitor nitrile integrity via GC-MS or HPLC, comparing retention times with standards. For example, Scheme 3 in highlights controlled alkylation conditions (0°C, anhydrous) to avoid side reactions .

Advanced Research Questions

Q. What mechanistic insights explain the stereochemical outcomes of [2+2] cycloaddition reactions involving the methylpropenyl group in this compound?

- Methodology : Use DFT calculations (e.g., Gaussian 09) to model transition states and orbital interactions. Compare computational results with experimental diastereomer ratios (e.g., via 1H NMR coupling constants). and provide crystallographic data for analogous compounds, which can validate computational models .

Q. How do electronic effects of the nitrile group influence the compound’s reactivity in radical-mediated C–H functionalization?

- Methodology : Conduct ESR spectroscopy to detect radical intermediates. Compare reaction rates with/without electron-withdrawing substituents (e.g., fluorophenyl derivatives in ). Use Hammett plots to correlate substituent effects with activation energies .

Q. What strategies resolve contradictions in reported biological activity data for structurally related cyclohexane-carbonitriles?

- Methodology : Perform meta-analysis of bioassay datasets (e.g., IC50 values) to identify outliers. Validate purity of test compounds via elemental analysis (C, H, N) and DSC (melting point consistency). Cross-reference with structural analogs in and to isolate substituent-specific effects .

Structural and Analytical Questions

Q. Which advanced techniques are critical for resolving conformational dynamics of the cyclohexane ring in this compound?

- Methodology : Use dynamic NMR (DNMR) at variable temperatures to study ring-flipping kinetics. For solid-state analysis, employ synchrotron X-ray diffraction (as in ) to capture low-energy conformers .

Q. How can researchers differentiate regioisomers in derivatives of this compound using mass spectrometry?

- Methodology : Apply high-resolution MS (HRMS) with collision-induced dissociation (CID). Compare fragmentation patterns with computational predictions (e.g., MassFrontier). For example, lists SMILES notations useful for simulating fragmentation pathways .

Q. Data Interpretation and Validation

Q. What statistical approaches are recommended for validating conflicting spectroscopic data in cyclohexane-carbonitrile derivatives?

- Methodology : Use principal component analysis (PCA) to cluster datasets by spectral features (e.g., chemical shifts, IR peaks). Cross-validate with independent techniques, such as Raman spectroscopy or single-crystal XRD (as in ) .

Q. How should researchers address discrepancies between computational and experimental dipole moments for this compound?

- Methodology : Re-optimize geometry at higher theory levels (e.g., CCSD(T)/cc-pVTZ). Compare solvent-corrected DFT results (e.g., PCM model) with experimental measurements in non-polar solvents (e.g., cyclohexane) .

Q. Experimental Design

Q. What protocols ensure reproducibility in catalytic asymmetric synthesis of enantiomerically enriched derivatives?

- Methodology : Standardize catalyst loading (e.g., 5 mol% chiral ligands) and reaction times. Use chiral HPLC (e.g., Chiralpak IA column) to determine enantiomeric excess (ee%). lists fluorinated analogs, which can guide chiral center design .

Q. Notes

- References : Ensure citations align with methodologies (e.g., crystallography , synthesis , computational models ).

- Data Sources : Exclude commercial platforms (e.g., ) per user guidelines. Prioritize peer-reviewed journals and authoritative databases (e.g., PubChem, CAS).

- Methodological Rigor : Emphasize validation via orthogonal techniques (e.g., NMR + XRD) to address contradictions in literature.

Properties

Molecular Formula |

C11H17N |

|---|---|

Molecular Weight |

163.26 g/mol |

IUPAC Name |

1-(2-methylprop-2-enyl)cyclohexane-1-carbonitrile |

InChI |

InChI=1S/C11H17N/c1-10(2)8-11(9-12)6-4-3-5-7-11/h1,3-8H2,2H3 |

InChI Key |

CRQXCDJOMZCDDG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CC1(CCCCC1)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.